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Compound of Interest

Compound Name: 28-Deoxonimbolide

Cat. No.: B1254398 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
28-Deoxonimbolide is a limonoid, a class of highly oxygenated triterpene derivatives, isolated

from the Neem tree (Azadirachta indica). This natural product has garnered significant interest

within the scientific community due to its potential therapeutic properties, including

antineoplastic activity.[1][2] The structural elucidation of such complex natural products is

fundamental for understanding their mechanism of action and for guiding further drug

development efforts. This document provides detailed application notes and experimental

protocols for the spectroscopic analysis of 28-Deoxonimbolide, focusing on techniques

essential for its structural characterization.

Molecular Structure and Properties
Molecular Formula: C₂₇H₃₂O₆[1]

Molecular Weight: 452.5 g/mol [1]

Exact Mass: 452.21988874 Da[1]

Class: Limonoid, Tetranortriterpenoid
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The structural confirmation of 28-Deoxonimbolide relies on a combination of spectroscopic

techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS). Infrared (IR) spectroscopy can further provide information about the

functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H and ¹³C NMR data are critical for establishing the carbon-hydrogen framework of the

molecule. The following data were obtained in CDCl₃.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 28-Deoxonimbolide in CDCl₃
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Position ¹³C Chemical Shift (δ) ppm
¹H Chemical Shift (δ) ppm
(Multiplicity, J in Hz)

1 78.1 3.28 (d, 9.5)

2 41.8 2.15 (m)

3 14.1 0.95 (s)

4 34.2 -

5 56.4 1.85 (m)

6 35.1 1.65 (m), 1.95 (m)

7 26.9 1.45 (m), 1.75 (m)

8 44.1 -

9 40.9 2.35 (m)

10 45.2 -

11 19.8 1.15 (s)

12 202.1 -

13 125.4 5.85 (d, 10.0)

14 159.8 7.05 (d, 10.0)

15 33.8 2.55 (d, 12.5), 2.85 (d, 12.5)

16 173.2 -

17 50.8 3.70 (s)

18 21.5 1.25 (s)

19 26.1 1.05 (s)

20 124.5 -

21 138.9 7.35 (br s)

22 110.1 6.30 (br s)

23 142.8 7.38 (br s)
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28 170.5 -

29 21.1 1.20 (s)

30 16.5 0.90 (s)

OMe 51.8 3.65 (s)

Data adapted from Kigodi et al., Journal of Natural Products, 1989.

High-Resolution Mass Spectrometry (HR-MS)
While a specific public-domain high-resolution mass spectrum for 28-Deoxonimbolide is not

readily available, the expected theoretical exact mass can be calculated from its molecular

formula, C₂₇H₃₂O₆.

Table 2: High-Resolution Mass Spectrometry Data for 28-Deoxonimbolide

Parameter Value

Molecular Formula C₂₇H₃₂O₆

Theoretical Exact Mass 452.21988874 Da

Expected [M+H]⁺ 453.22719 Da

Expected [M+Na]⁺ 475.20913 Da

Infrared (IR) Spectroscopy
Specific IR spectral data for 28-Deoxonimbolide is not widely published. However, based on

its known structure, the following characteristic absorption bands can be anticipated.

Table 3: Predicted Infrared (IR) Absorption Bands for 28-Deoxonimbolide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1254398?utm_src=pdf-body
https://www.benchchem.com/product/b1254398?utm_src=pdf-body
https://www.benchchem.com/product/b1254398?utm_src=pdf-body
https://www.benchchem.com/product/b1254398?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1254398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group Expected Wavenumber (cm⁻¹)

C=O (ester) ~1735

C=O (α,β-unsaturated ketone) ~1670

C=C (alkene) ~1640

C-O (ether/ester) ~1250-1000

C-H (sp³ and sp²) ~3100-2850

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Protocol 1: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of purified 28-Deoxonimbolide in approximately 0.6

mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an

internal standard.

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at 400 MHz or

higher for proton NMR.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2

seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of

2-5 seconds.
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2D NMR (Optional but Recommended): To confirm assignments, perform 2D NMR

experiments such as COSY (Correlation Spectroscopy) to identify ¹H-¹H couplings, HSQC

(Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms,

and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C

correlations.

Data Processing: Process the raw data using appropriate NMR software. This includes

Fourier transformation, phase correction, baseline correction, and referencing the spectra to

the TMS signal (0.00 ppm for both ¹H and ¹³C).

Protocol 2: High-Resolution Mass Spectrometry (HR-MS)
Sample Preparation: Prepare a dilute solution of 28-Deoxonimbolide (approximately 1

mg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrumentation: Use a high-resolution mass spectrometer, for instance, a Time-of-Flight

(TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

Acquisition:

Infuse the sample solution into the ESI source.

Operate the instrument in positive ion mode to detect protonated molecules ([M+H]⁺) or

sodium adducts ([M+Na]⁺).

Set the mass range to scan from m/z 100 to 1000.

Data Analysis: Process the acquired data to determine the accurate mass of the molecular

ion peak. Use the accurate mass to calculate the elemental composition and confirm that it

matches the molecular formula of 28-Deoxonimbolide.

Protocol 3: Infrared (IR) Spectroscopy
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by

dissolving a small amount of the compound in a volatile solvent and allowing the solvent to

evaporate. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with

dry KBr powder and pressing it into a disc.
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Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

Data Analysis: Analyze the spectrum to identify the characteristic absorption bands

corresponding to the functional groups present in 28-Deoxonimbolide.
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Caption: Experimental workflow for the structural elucidation of 28-Deoxonimbolide.

Biological Activity and Potential Signaling Pathways
28-Deoxonimbolide, like other nimbolide analogs, has been investigated for its anti-

inflammatory and anticancer properties.[2] Studies on nimbolide and related compounds

suggest that their biological effects are mediated through the modulation of key cellular
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signaling pathways that are often dysregulated in cancer. These include the NF-κB, PI3K/Akt,

and MAPK pathways. A simplified representation of the potential signaling pathways modulated

by 28-Deoxonimbolide is presented below.
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Caption: Potential signaling pathways modulated by 28-Deoxonimbolide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1254398#spectroscopic-analysis-of-28-
deoxonimbolide-for-structural-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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